
3-Bromo-1,1,1-trifluoroacetone
Overview
Description
3-Bromo-1,1,1-trifluoroacetone is a chemical compound with the molecular formula C3H2BrF3O and a molecular weight of 190.95 g/mol . It is characterized by the presence of bromine and trifluoromethyl functional groups, making it a versatile reagent in organic synthesis . This compound is a colorless to light yellow liquid and is known for its strong electrophilic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-1,1,1-trifluoroacetone can be synthesized through various methods. One common synthetic route involves the reaction of 1,1,1-trifluoroacetone with bromine in the presence of a catalyst . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves a continuous flow process . This method allows for the rapid heating of reactants in a reaction vessel, ensuring efficient and consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,1,1-trifluoroacetone undergoes various chemical reactions, including:
Nucleophilic Addition: Due to its strong electrophilic nature, it readily reacts with nucleophiles.
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Potassium Enolate of Ethyl 4,4,4-trifluoroacetoacetate: This reagent reacts with this compound to yield ethyl 2,4-bis(trifluoromethyl)-4-hydroxydihydro-3-furoate.
Nucleophiles: Various nucleophiles can be used to substitute the bromine atom in the compound.
Major Products Formed
Ethyl 2,4-bis(trifluoromethyl)-4-hydroxydihydro-3-furoate: Formed from the reaction with potassium enolate of ethyl 4,4,4-trifluoroacetoacetate.
Perfluoroalkylated Trans-Allylic Alcohols: Formed from reactions involving nucleophilic addition.
Scientific Research Applications
Organic Synthesis
BTFA serves as a crucial building block in the synthesis of complex organic molecules. Its strong electrophilic properties allow it to participate in various chemical reactions, making it a valuable intermediate in organic chemistry.
- Reactivity : BTFA can react with nucleophiles to form various products, including substituted derivatives and complex organic compounds.
- Case Study : In a study examining the synthesis of cyclic tetrapeptides, BTFA was utilized to introduce trifluoromethyl groups that enhance biological activity and binding affinity to zinc ions.
Pharmaceutical Applications
In the pharmaceutical industry, BTFA is employed in the synthesis of numerous active pharmaceutical ingredients (APIs) and drug intermediates. Its ability to facilitate the introduction of fluorine and bromine atoms into drug molecules can significantly enhance their pharmacological properties.
- Applications : BTFA is involved in the production of antimalarials, anti-inflammatory agents, and antidepressants.
- Market Growth : The pharmaceutical segment of the BTFA market is projected to grow due to increasing demand for innovative drug candidates .
Agrochemical Uses
BTFA plays an essential role in the agrochemical sector, where it is used to synthesize fluorinated pesticides and herbicides. The incorporation of fluorine atoms often results in compounds that exhibit improved efficacy and environmental stability.
- Synthesis : Fluorinated agrochemicals derived from BTFA are often more effective than their non-fluorinated counterparts.
- Sustainability : The emphasis on sustainable agriculture has driven demand for advanced crop protection solutions utilizing BTFA .
Biological Studies
The unique reactivity of BTFA makes it an important tool in biochemical research. It has been used to study protein interactions and enzyme inhibition.
- Thiol Reactivity : BTFA reacts with cysteine residues in proteins, allowing researchers to investigate conformational changes in enzymes like cytochrome P450.
- Cytotoxicity Studies : Research indicates that BTFA may exhibit cytotoxic properties against certain cancer cell lines by modifying proteins involved in cellular processes.
Industrial Applications
In industrial settings, BTFA is utilized for the production of specialty chemicals and materials. Its unique properties enable the development of fluorinated polymers and coatings with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 3-Bromo-1,1,1-trifluoroacetone involves its strong electrophilic properties, which allow it to react readily with nucleophiles . This reactivity is due to the presence of the bromine and trifluoromethyl groups, which make the carbonyl carbon highly susceptible to nucleophilic attack . The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoroacetone: Lacks the bromine atom, making it less reactive as an electrophile.
3-Chloro-1,1,1-trifluoroacetone: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and applications.
1,3-Difluoroacetone: Contains two fluorine atoms and lacks the bromine atom, leading to different chemical properties.
Uniqueness
3-Bromo-1,1,1-trifluoroacetone is unique due to its combination of bromine and trifluoromethyl groups, which confer strong electrophilic properties and make it a versatile reagent in organic synthesis . Its ability to undergo various nucleophilic addition and substitution reactions makes it valuable in the synthesis of complex organic molecules .
Biological Activity
3-Bromo-1,1,1-trifluoroacetone (BTFA) is a fluorinated organic compound that has garnered attention for its unique biological activities, particularly in biochemical research and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of BTFA, highlighting its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure : BTFA is characterized by its trifluoromethyl group and a bromine atom attached to a ketone structure. Its molecular formula is CHBrFO, and it has a molecular weight of approximately 201.95 g/mol .
Synthesis : BTFA can be synthesized through various methods, including the reaction of 3,3,3-trifluoropropene with hydrogen bromide in the presence of an activated carbon catalyst . This method has been noted for its high selectivity and yield.
Mechanisms of Biological Activity
BTFA exhibits several biological activities primarily due to its reactivity with thiol groups in proteins. The following mechanisms have been identified:
- Thiol Reactivity : BTFA is known to react with cysteine residues in proteins, leading to modifications that can affect protein function. This property has been utilized in studies involving cytochrome P450 enzymes, where BTFA was used as a labeling agent to investigate conformational changes upon substrate binding .
- Cytotoxicity : Research indicates that BTFA may possess cytotoxic properties against certain cancer cell lines. Its ability to modify proteins can disrupt cellular processes, potentially leading to apoptosis in malignant cells.
- Enzyme Inhibition : BTFA has been studied for its inhibitory effects on various enzymes. For instance, it has shown potential as an inhibitor of cytochrome P450 enzymes, which play crucial roles in drug metabolism .
Table 1: Summary of Biological Activities of BTFA
Case Study: Interaction with Cytochrome P450
A notable study investigated the interaction between BTFA and human cytochrome P450 2B6. The study demonstrated that BTFA could effectively label specific cysteine residues within the enzyme, leading to significant conformational changes that impacted enzymatic activity. This research highlights the potential of BTFA as a tool for studying enzyme dynamics and drug interactions .
Applications in Pharmaceutical Research
BTFA's unique properties make it a valuable compound in pharmaceutical research. It serves as an intermediate in the synthesis of various bioactive molecules and has been explored for its potential use in developing new therapeutic agents targeting cancer and metabolic diseases.
Q & A
Basic Research Questions
Q. How is 3-bromo-1,1,1-trifluoroacetone (BTFA) synthesized, and what are its key physicochemical properties?
- Synthesis : BTFA is typically synthesized via halogenation of trifluoroacetone derivatives. For example, bromination of 1,1,1-trifluoroacetone using bromine or HBr under controlled conditions yields BTFA.
- Physicochemical Properties :
- Boiling Point : 85–87°C (lit.) or 87.7°C at 760 mmHg , with minor variations due to experimental conditions.
- Density : 1.839 g/mL or 1.8±0.1 g/cm³ .
- Reactivity : The bromine atom at the β-position and the trifluoromethyl group make BTFA highly reactive in nucleophilic substitutions and cross-coupling reactions.
Q. What are the primary applications of BTFA in organic synthesis?
- Trifluoromethylation : BTFA serves as an indirect trifluoromethylation reagent. For instance, it enables iridium-catalyzed ortho-selective C–H alkylation of benzoic acids, forming 3-trifluoromethyl isocoumarins (yields: 45–78%) .
- Thiol-Reactive Probes : Its bromine atom facilitates thiol-specific labeling in proteins, enabling site-specific modifications for bioconjugation studies .
Q. How is BTFA utilized in protein labeling for structural studies?
- Protocol :
Reduce disulfide bonds in the target protein using tris(2-carboxyethyl)phosphine (TCEP, 50 µM).
React with BTFA (100 µM) at 4°C overnight to label cysteine residues.
Remove excess BTFA via desalting columns (e.g., Zeba spin columns) .
- Applications : Labeled proteins are used in 19F NMR to study conformational dynamics (e.g., β2-adrenergic receptor ligand interactions or cpSRP43 chaperone conformational exchange ).
Advanced Research Questions
Q. How can 19F NMR with BTFA labeling resolve conformational heterogeneity in proteins?
- Method : BTFA introduces a trifluoromethyl (-CF3) group as a 19F NMR probe. For example:
- In CYP121A1 (Mycobacterium tuberculosis), BTFA labeling at S171C revealed three distinct FG loop conformations (f1, f2, f3) via 19F NMR, indicating slow conformational exchange .
- Optimization :
- Use low temperatures (4°C) to stabilize transient states.
- Adjust buffer conditions (e.g., 20 mM HEPES, 100 mM NaCl) to minimize nonspecific interactions .
Q. What strategies address discrepancies in 19F NMR data from BTFA-labeled proteins?
- Data Analysis :
- Employ objective model selection algorithms (e.g., Bayesian information criterion) to deconvolute overlapping peaks in 1D NMR spectra, avoiding overfitting .
- Validate with orthogonal techniques (e.g., SDS-PAGE for Ubiquitin dimer hydrolysis ).
Q. How does BTFA compare to other fluorine probes in sensitivity and resolution?
- Sensitivity :
- BTFA’s -CF3 group provides a strong 19F signal with minimal background (no natural 19F in proteins) .
- Compared to 2,2,2-trifluoroethanethiol (TFET), BTFA offers superior chemical shift dispersion (~3 ppm range) under varying polarities, enhancing resolution .
Q. Can BTFA be used to study protein-ligand interactions in real time?
- Kinetic Studies :
- Use stopped-flow 19F NMR to monitor ligand-induced conformational changes (e.g., β2AR binding adrenaline).
- Fit data to two-state exchange models (kex = 10–100 s⁻¹) to extract rate constants .
Q. Methodological Challenges and Solutions
Q. How to ensure reproducibility in BTFA-based labeling experiments?
- Critical Steps :
Maintain reducing conditions (TCEP/DTE) to prevent disulfide reformation.
Optimize reaction time (8–12 hours) to avoid over-labeling.
Validate labeling efficiency via mass spectrometry .
- Troubleshooting : If labeling is incomplete, increase BTFA concentration (up to 200 µM) or extend reaction time .
Q. What are the safety considerations for handling BTFA?
- Hazards : Flammable (Category 2), corrosive (Skin Corrosion 1B), and causes severe eye damage .
- Mitigation :
- Use explosion-proof equipment in well-ventilated areas.
- Wear nitrile gloves and safety goggles.
- Store in sealed containers under inert gas (N2/Ar) .
Q. Emerging Applications
Q. Can BTFA enable studies of high-molecular-weight protein complexes?
Properties
IUPAC Name |
3-bromo-1,1,1-trifluoropropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrF3O/c4-1-2(8)3(5,6)7/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZQYZKCUHFORE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195690 | |
Record name | Bromotrifluoroacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
431-35-6 | |
Record name | 3-Bromo-1,1,1-trifluoro-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=431-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromotrifluoroacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromotrifluoroacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1,1,1-trifluoroacetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.430 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMOTRIFLUOROACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53REV65E85 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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